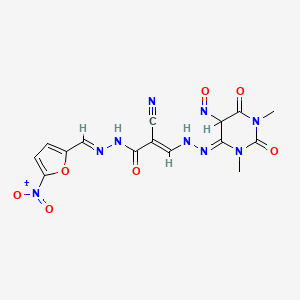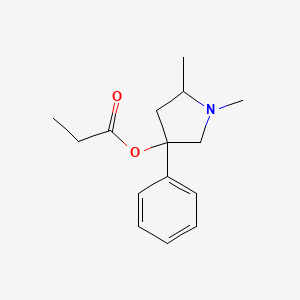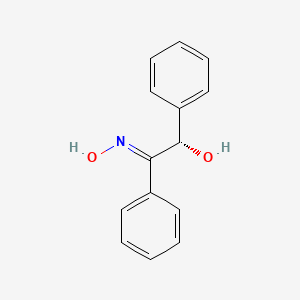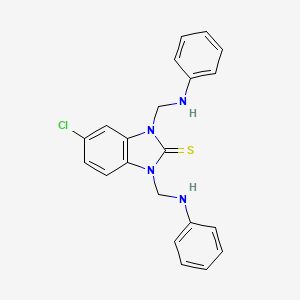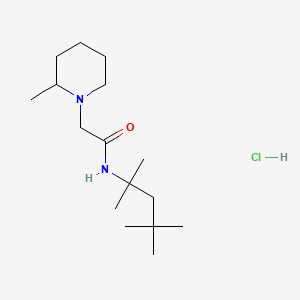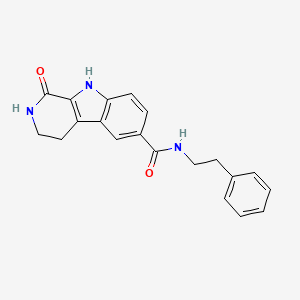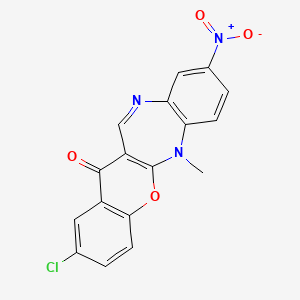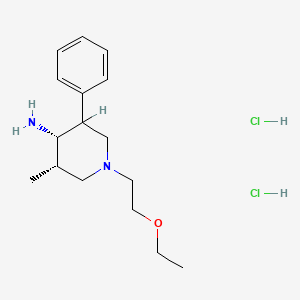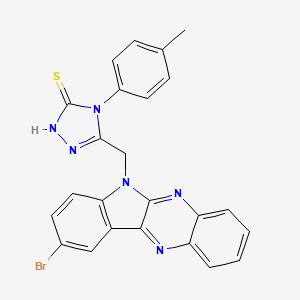
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents. The specific synthetic route for this compound would likely involve the following steps:
Formation of the hydrazine derivative: This can be achieved by reacting an appropriate amine with hydrazine hydrate.
Cyclization: The hydrazine derivative is then cyclized with carbon disulfide under basic conditions to form the triazole ring.
Functionalization: The resulting triazole is further functionalized with the indoloquinoxaline and methylphenyl groups through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring or attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halides or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the triazole ring.
科学的研究の応用
Chemistry
In chemistry, 3H-1,2,4-Triazole-3-thione derivatives are used as building blocks for the synthesis of more complex molecules. They are also studied for their unique electronic properties and potential as catalysts in various reactions.
Biology
Biologically, these compounds are investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance the biological activity of many compounds.
Medicine
In medicine, triazole derivatives are explored for their potential as therapeutic agents. They are studied for their ability to inhibit enzymes, modulate receptors, and interact with various biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and unique chemical properties.
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and other fields.
Tetrazole: A related compound with a four-membered nitrogen ring, known for its use in pharmaceuticals and explosives.
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methylphenyl)- lies in its complex structure, which combines the triazole ring with indoloquinoxaline and methylphenyl groups. This combination can lead to unique electronic properties and biological activities not seen in simpler triazole derivatives.
特性
CAS番号 |
109322-27-2 |
|---|---|
分子式 |
C24H17BrN6S |
分子量 |
501.4 g/mol |
IUPAC名 |
3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H17BrN6S/c1-14-6-9-16(10-7-14)31-21(28-29-24(31)32)13-30-20-11-8-15(25)12-17(20)22-23(30)27-19-5-3-2-4-18(19)26-22/h2-12H,13H2,1H3,(H,29,32) |
InChIキー |
JJBAEQGORYXLIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)

